molecular formula C9H16ClNO2 B595722 (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate CAS No. 1289585-27-8

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

Cat. No. B595722
CAS RN: 1289585-27-8
M. Wt: 205.682
InChI Key: BFJADPWUALFXHF-SSDOTTSWSA-N
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Description

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate, also known as (R)-t-Boc-3-chloropyrrolidine, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a chiral building block that can be used to synthesize a range of biologically active molecules.

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are compounds of significant interest in medicinal chemistry due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The synthesis of these compounds often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives. ®-tert-Butyl 3-chloropyrrolidine-1-carboxylate can serve as a precursor in the synthesis of α-bromocarbonyl compounds, which are then used to create imidazo[1,2-a]pyridines.

Catalyst-Free Synthesis Methods

The compound has been utilized in catalyst-free synthesis methods under microwave irradiation, which is a more environmentally benign approach . This method is particularly valuable in green chemistry, as it avoids the use of solvents and catalysts, reducing waste and potential environmental impact.

Material Science Applications

Imidazopyridine structures, which can be synthesized from ®-tert-Butyl 3-chloropyrrolidine-1-carboxylate, are recognized for their applications in material science due to their structural characteristics . These materials are useful in the development of new materials with specific electronic or photonic properties.

Drug Development

The compound is a key intermediate in the synthesis of various drugs. For example, it can be used in the synthesis of sedatives like Zolpidem, anxiolytics like Alpidem, and heart-failure drugs like Olprinone . Its role in drug development is crucial due to its versatility and reactivity.

Regio- and Enantioselective Synthesis

®-tert-Butyl 3-chloropyrrolidine-1-carboxylate can be used in regio- and enantioselective synthesis processes to create chiral molecules . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of a wide range of heterocyclic compounds, which are a staple in medicinal chemistry for their therapeutic properties . Its use in these syntheses highlights its importance as a versatile building block in organic chemistry.

properties

IUPAC Name

tert-butyl (3R)-3-chloropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJADPWUALFXHF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693552
Record name tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289585-27-8
Record name 1-Pyrrolidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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